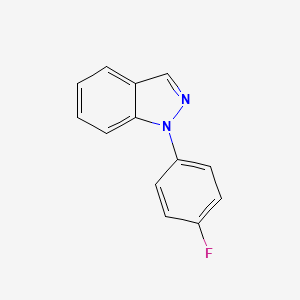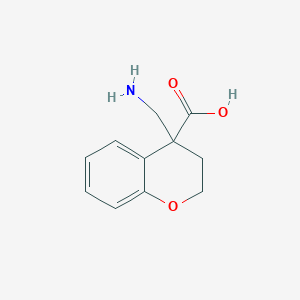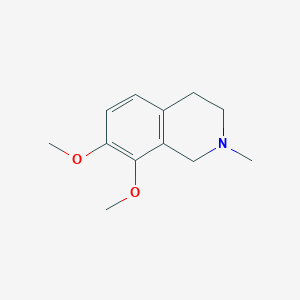![molecular formula C12H9NO3 B11893155 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 50779-79-8](/img/structure/B11893155.png)
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves the use of starting materials such as 2-aminobenzaldehyde and vinyl derivatives. The reaction conditions often include the use of solvents like toluene and catalysts such as copper acetate (Cu(OAc)2) and 2,2’-bipyridine . The reaction is carried out at elevated temperatures, usually around 120°C, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds with different functional groups.
Applications De Recherche Scientifique
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as a topoisomerase inhibitor, interfering with the enzymes that regulate DNA topology . This inhibition can lead to the disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells. Additionally, its antibacterial and antifungal properties are attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar dioxolo-quinoline structure.
Quinoline and Quinolinium Iodide Derivatives: These compounds share the quinoline backbone and exhibit similar biological activities, such as anticancer and antibacterial properties.
Uniqueness
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific vinyl and dioxolo functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
50779-79-8 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
7-ethenyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C12H9NO3/c1-2-7-3-8-4-10-11(16-6-15-10)5-9(8)13-12(7)14/h2-5H,1,6H2,(H,13,14) |
Clé InChI |
XXIGPVANIZBBCU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC2=CC3=C(C=C2NC1=O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



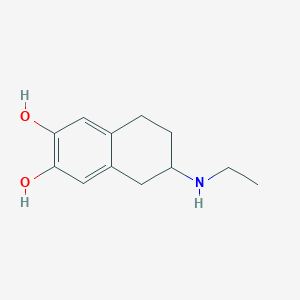

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)

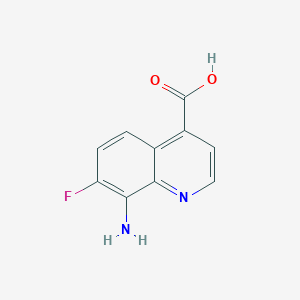


![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)
